molecular formula C24H25N3O5S B300000 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide

2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide

Cat. No. B300000
M. Wt: 467.5 g/mol
InChI Key: WWVUTHFWFCYVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide involves the inhibition of PARP and tankyrase. PARP inhibition leads to the accumulation of DNA damage and sensitization of cancer cells to chemotherapy and radiation therapy. Tankyrase inhibition leads to the stabilization of telomeres and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide in lab experiments is its potent inhibition of PARP and tankyrase. This allows for the study of DNA repair and telomere regulation in cells. One limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in cancer cells.

Future Directions

There are several future directions for the study of 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide. One direction is the development of more potent and selective inhibitors of PARP and tankyrase. Another direction is the study of the role of PARP and tankyrase in other diseases, such as neurodegenerative diseases. Finally, the potential use of this compound as a therapeutic agent for cancer and other diseases should be explored.

Synthesis Methods

The synthesis of 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide involves several steps. The first step is the reaction of 4-aminobenzenesulfonyl chloride with dimethylamine to form 4-(dimethylamino)benzenesulfonyl chloride. This intermediate is then reacted with 2-phenoxyethanol to form 2-(2-phenoxyethoxy)-4-(dimethylamino)benzenesulfonyl chloride. The final step involves the reaction of this intermediate with 2-aminobenzamide to form 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide.

Scientific Research Applications

2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide has been used in a variety of scientific research applications. It is a potent inhibitor of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP plays a critical role in DNA repair, and inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Tankyrase is involved in the regulation of telomere length and has been implicated in cancer and other diseases.

properties

Product Name

2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C24H25N3O5S/c1-27(2)33(30,31)20-14-12-18(13-15-20)23(28)26-22-11-7-6-10-21(22)24(29)25-16-17-32-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

WWVUTHFWFCYVGU-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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